molecular formula C19H23NO B5886627 1-(3,4-dimethylphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one

1-(3,4-dimethylphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one

Cat. No.: B5886627
M. Wt: 281.4 g/mol
InChI Key: PFNAKNKFWAVWRH-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The goal is to achieve high yields, cost-effectiveness, and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized indole derivatives.

Scientific Research Applications

1-(3,4-dimethylphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dimethylphenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one: shares similarities with other indole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its structure allows for unique interactions with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-12-6-7-15(8-13(12)2)20-14(3)9-16-17(20)10-19(4,5)11-18(16)21/h6-9H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNAKNKFWAVWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC3=C2CC(CC3=O)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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